molecular formula C15H11Cl2FN2O2 B5809891 2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide

2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide

Cat. No. B5809891
M. Wt: 341.2 g/mol
InChI Key: FEGHMNMWULTEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide, commonly known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a derivative of ethanimidamide and contains both chlorophenyl and fluorobenzoyl groups in its structure.

Mechanism of Action

The mechanism of action of DFE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DFE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DFE has also been found to inhibit the activation of NF-κB, a key signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
DFE has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and insecticidal activity. DFE has been found to induce apoptosis, a programmed cell death process, in cancer cells by disrupting DNA replication and cell division. DFE has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells, leading to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

DFE exhibits several advantages for lab experiments, including its potent biological activity, ease of synthesis, and versatility as a building block for the development of new materials. However, DFE also has several limitations, including its low solubility in water and its potential toxicity to non-target organisms.

Future Directions

DFE has several potential future directions for research, including the development of new drugs for the treatment of cancer and inflammatory diseases, the development of new pesticides for crop protection, and the synthesis of new functional materials with tailored properties. Further studies are needed to fully understand the mechanism of action of DFE and its potential applications in various fields.

Synthesis Methods

The synthesis method of DFE involves the reaction of 2-(3,4-dichlorophenyl)ethanamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of DFE, which can be further purified using column chromatography. The yield of DFE obtained from this method is around 40-50%.

Scientific Research Applications

DFE has been extensively studied for its potential applications in various fields, including medicinal chemistry, pesticide development, and material science. In medicinal chemistry, DFE has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. DFE has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In pesticide development, DFE has been shown to exhibit excellent insecticidal activity against various insect pests, including mosquitoes, flies, and cockroaches. DFE has also been found to be effective against plant pathogens, making it a potential candidate for the development of new pesticides for crop protection.
In material science, DFE has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. The unique structural features of DFE make it a versatile building block for the development of new materials with tailored properties.

properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O2/c16-11-6-5-9(7-12(11)17)8-14(19)20-22-15(21)10-3-1-2-4-13(10)18/h1-7H,8H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGHMNMWULTEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.